An In-Depth Technical Guide to 1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the prospective applications of 1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine. This compound, integrating the pharmacologically significant benzylpiperazine and chloro-1,2,5-thiadiazole moieties, stands as a molecule of interest for further investigation in medicinal chemistry and drug discovery. While specific experimental data for this exact compound is limited in publicly available literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its scientific exploration.
Introduction: Unveiling a Compound of Interest
The convergence of diverse pharmacophores into a single molecular entity is a cornerstone of modern drug design. 1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine is a prime example of such a molecular hybrid, incorporating two key structural motifs:
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The Benzylpiperazine Moiety: A well-established scaffold in medicinal chemistry, the benzylpiperazine core is present in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including but not limited to, antihistaminic, antipsychotic, and antiviral effects. The benzyl group can also play a crucial role in molecular recognition and binding to biological targets.
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The 1,2,5-Thiadiazole Ring: This heterocyclic system is recognized for its metabolic stability and its ability to act as a bioisostere for other functional groups. The presence of a chlorine atom on the thiadiazole ring offers a reactive handle for further chemical modifications and can significantly influence the electronic properties and biological activity of the molecule.
This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this intriguing compound.
Chemical Properties and Molecular Profile
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. The key chemical and molecular data for 1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine are summarized below.
| Property | Value | Source |
| CAS Number | 870987-93-2 | [1] |
| Molecular Formula | C₁₃H₁₅ClN₄S | [1] |
| Molecular Weight | 294.80 g/mol | [1] |
| Synonyms | 3-(4-Benzylpiperazin-1-yl)-4-chloro-1,2,5-thiadiazole | [1] |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | |
| Predicted logP | 2.5137 | |
| Hydrogen Bond Acceptors | 5 | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 3 |
Note: TPSA, logP, and hydrogen bond data are computationally predicted and serve as valuable initial parameters for assessing drug-likeness and potential pharmacokinetic properties.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Rationale Behind the Proposed Synthesis
The chlorine atoms on the 3,4-dichloro-1,2,5-thiadiazole ring are activated towards nucleophilic substitution due to the electron-withdrawing nature of the heterocyclic system.[2][3] 1-Benzylpiperazine, with its secondary amine, acts as a potent nucleophile, readily displacing one of the chlorine atoms. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on similar reactions found in the literature and should be optimized for specific laboratory conditions.
Materials:
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1-Benzylpiperazine
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3,4-Dichloro-1,2,5-thiadiazole
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Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
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Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
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Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzylpiperazine (1.0 equivalent) in the chosen anhydrous solvent.
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Addition of Base: Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
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Addition of Electrophile: Slowly add a solution of 3,4-dichloro-1,2,5-thiadiazole (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. The addition should be done dropwise, especially if the reaction is exothermic.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction can be gently heated if necessary to increase the rate.
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Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate (the hydrochloride salt of the base) has formed, it can be removed by filtration. Wash the organic solution with water and brine to remove any remaining salts and water-soluble impurities.
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Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine.
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Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Caption: Experimental workflow for the proposed synthesis.
Potential Applications and Biological Significance
The structural components of 1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine suggest a range of potential biological activities that warrant further investigation.
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Oncology: Both piperazine and thiadiazole derivatives have been extensively explored as potential anticancer agents. They have been shown to target various pathways involved in cancer cell proliferation and survival. The unique combination in this molecule could lead to novel mechanisms of action.
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Neuropharmacology: The benzylpiperazine scaffold is a well-known pharmacophore for targeting central nervous system (CNS) receptors. The thiadiazole moiety can modulate the physicochemical properties of the molecule, potentially influencing its ability to cross the blood-brain barrier and interact with neurological targets.
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Infectious Diseases: Various derivatives of piperazine and thiadiazole have demonstrated antimicrobial and antiviral activities. This compound could serve as a lead structure for the development of new anti-infective agents.
Future Directions and Conclusion
1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine represents a promising, yet underexplored, area of chemical space. This technical guide provides a foundational understanding of its chemical properties and a viable synthetic strategy. The next critical steps for advancing the scientific understanding of this compound are:
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Synthesis and Characterization: The proposed synthetic route needs to be experimentally validated, and the compound fully characterized using modern analytical techniques.
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Biological Screening: A comprehensive biological screening program should be initiated to evaluate its activity across a range of therapeutic areas, including oncology, neuropharmacology, and infectious diseases.
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Structure-Activity Relationship (SAR) Studies: Should initial biological activity be identified, SAR studies involving modification of the benzyl and thiadiazole moieties would be crucial for optimizing potency and selectivity.
References
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NextSDS. 1-Benzyl-4-(4-chloro-[1][4][5]thiadiazol-3-yl)-piperazine. [Link]
- Science of Synthesis.
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Wikipedia. 3,4-Dichloro-1,2,5-thiadiazole. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 3,4-Dichloro-1,2,5-thiadiazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
